molecular formula C8H12N4 B1377764 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile CAS No. 1375161-32-2

3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No. B1377764
CAS RN: 1375161-32-2
M. Wt: 164.21 g/mol
InChI Key: ARFQATVGGFKFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” is a compound that has been used as an intermediate in the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . It consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Synthesis Analysis

The synthesis of “3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” involves a simple, novel, and efficient route. The preparation of pyrazole bromide from potassium tricyanomethanide can be accomplished in only two steps in good yield and features a selective Sandmeyer reaction on the corresponding diaminopyrazole .


Molecular Structure Analysis

The molecular structure of “3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” can be represented by the InChI code: 1S/C8H12N4/c1-8(2,3)12-5-6(4-9)7(10)11-12/h5H,1-3H3,(H2,10,11) .


Chemical Reactions Analysis

The chemical reactions involving “3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” include its hydrolysis to provide the carboxamide in 79% yield. It was then coupled successfully with the corresponding boro-nates or boronic acids via Suzuki Miyaura reaction under microwave heating .


Physical And Chemical Properties Analysis

The compound “3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” has a molecular weight of 164.21 . It is typically stored at room temperature and appears as a powder .

Safety and Hazards

When handling “3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile”, it is recommended to wear personal protective equipment/face protection. It should be kept in a dry, cool, and well-ventilated place. Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .

Future Directions

While the specific future directions for “3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” are not explicitly mentioned in the available literature, pyrazoles as a class of azoles are gaining more attention in the field of medicinal chemistry due to their broad spectrum of biological activities .

properties

IUPAC Name

3-amino-1-tert-butylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-8(2,3)12-5-6(4-9)7(10)11-12/h5H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFQATVGGFKFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.